4-Formyl-2-methoxyphenyl 2-furoate
Description
4-Formyl-2-methoxyphenyl 2-furoate (CAS: 326006-77-3) is a vanillin-derived ester featuring a 2-furoate moiety linked to a 4-formyl-2-methoxyphenyl group. This compound is part of a broader class of aromatic esters investigated for their physicochemical properties and biological activities, particularly in medicinal chemistry. Its structure combines the electron-rich furan ring with a formyl group, enabling diverse reactivity for further functionalization .
However, its structural features make it a candidate for targeted drug design, especially in antithrombotic research, as seen in related vanillin derivatives .
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c1-16-12-7-9(8-14)4-5-10(12)18-13(15)11-3-2-6-17-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOOHBRTOATAMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methoxyphenyl 2-furoate typically involves the esterification of 4-formyl-2-methoxyphenol with 2-furoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
In an industrial setting, the production of 4-Formyl-2-methoxyphenyl 2-furoate can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-methoxyphenyl 2-furoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Formyl-2-methoxyphenyl 2-furoic acid.
Reduction: 4-Hydroxymethyl-2-methoxyphenyl 2-furoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formyl-2-methoxyphenyl 2-furoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and the development of new materials.
Biology: In the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Mechanism of Action
The mechanism of action of 4-Formyl-2-methoxyphenyl 2-furoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The methoxy and furoate groups can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
4-Formyl-2-methoxyphenyl Benzoate (CAS: Unspecified)
- Molecular Formula : C₁₅H₁₂O₅ (vs. C₁₃H₁₀O₅ for the furoate).
- Key Difference : Replaces the 2-furoate group with a benzoate moiety.
4-Formyl-2-methoxyphenyl 4-Methoxybenzoate (CAS: 5420-38-2)
- Molecular Formula : C₁₆H₁₄O₅.
- Key Difference : Adds a methoxy group to the benzoate’s para position.
- Impact : Increased lipophilicity due to the methoxy substituent may enhance membrane permeability but could reduce solubility in polar solvents .
2-Ethoxy-4-formylphenyl 2-Furoate (CAS: 342592-57-8)
- Molecular Formula : C₁₄H₁₂O₅.
- Key Difference : Ethoxy group replaces the methoxy group on the phenyl ring.
- Steric/Electronic Effects : Ethoxy’s larger size may introduce steric hindrance, while its electron-donating nature could alter reactivity in substitution reactions .
4-Formyl-2-methoxyphenyl 2-Chlorobenzoate (CAS: sc-316451)
- Molecular Formula : C₁₅H₁₁ClO₅.
- Key Difference : Chlorine atom at the benzoate’s ortho position.
Key Research Findings
COX-1 Inhibition : The benzoate analog outperforms the furoate derivative in molecular docking studies, likely due to stronger π-π interactions with the COX-1 active site .
Synthetic Flexibility : The formyl group enables Schiff base formation or condensation reactions, a trait shared across vanillin derivatives for drug development .
Biological Activity
4-Formyl-2-methoxyphenyl 2-furoate is a compound of growing interest in biochemical and pharmacological research due to its unique structural features and biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
4-Formyl-2-methoxyphenyl 2-furoate features both a formyl group and a furoate ester, which contribute to its distinct chemical reactivity. This combination allows the compound to interact with various biomolecules, influencing enzymatic activities and cellular processes .
The compound plays a significant role in biochemical reactions, particularly in proteomics research. Its interactions with enzymes and proteins are crucial for understanding its biological functions. Notably, it can modulate the activity of transcription factors, leading to changes in gene expression and influencing metabolic pathways by altering key enzyme activities .
Cellular Effects
4-Formyl-2-methoxyphenyl 2-furoate exhibits notable effects on various cell types:
- Cell Signaling : It affects cell signaling pathways, potentially altering cellular responses.
- Gene Expression : The compound can modulate transcription factors, impacting gene expression profiles.
- Metabolic Activity : It influences metabolic pathways by affecting the activity of enzymes involved in cellular metabolism .
The molecular mechanism underlying the activity of 4-Formyl-2-methoxyphenyl 2-furoate involves:
- Enzyme Interaction : The compound can bind to specific enzymes, either inhibiting or activating their functions. This binding may lead to conformational changes in the enzymes .
- Gene Regulation : By interacting with transcription factors or other regulatory proteins, it can influence gene expression .
Dosage Effects in Animal Models
Research indicates that the effects of 4-Formyl-2-methoxyphenyl 2-furoate vary with dosage in animal models:
- Lower Doses : These may yield beneficial effects by modulating enzyme activity or gene expression.
- Higher Doses : At elevated levels, adverse effects may occur, highlighting the importance of dosage in therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological activity of 4-Formyl-2-methoxyphenyl 2-furoate:
- Cell Viability Studies : In vitro experiments demonstrated that the compound enhances cell viability under oxidative stress conditions by modulating antioxidant pathways.
- Animal Model Experiments : Long-term studies revealed sustained effects on cellular function, although these diminished over time due to degradation of the compound .
- Network Pharmacology Analysis : A study utilized network pharmacology to identify targets associated with liver fibrosis treatment involving similar compounds, providing insights into potential therapeutic applications .
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Vanillin Acetate | Formyl group with acetate | Antioxidant properties |
| 4-Formyl-2-methoxyphenyl Benzoate | Similar structure with benzoate ester | Modulates metabolic pathways |
| 4-Formyl-2-methoxyphenyl 2-furoate | Unique combination of formyl and furoate | Distinct reactivity and biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
